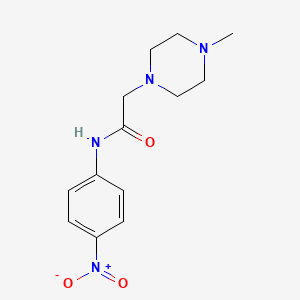
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFM-4, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Research has shown that N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are associated with the development of Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. Research has shown that N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may inhibit the activity of enzymes involved in the formation of amyloid beta plaques, which may contribute to its potential use in the treatment of Alzheimer's disease. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. Research has shown that N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the formation of amyloid beta plaques, which may contribute to its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is that it has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Additionally, N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have a relatively low toxicity, which may make it a safer alternative to other compounds that have similar potential applications. One limitation of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is that its exact mechanism of action is not fully understood, which may make it more difficult to study.
Zukünftige Richtungen
There are a variety of future directions for the study of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease, as research has shown that it may inhibit the formation of amyloid beta plaques. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and to identify additional potential applications in scientific research. Finally, research could be conducted to investigate the safety and toxicity of N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, particularly in animal models.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-8-13(10-20)4-7-15(16)23-11-17(21)19-14-5-2-12(9-18)3-6-14/h2-8,10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKPXQQJWOIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)
![3,4-dichloro-N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135351.png)

![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135371.png)
![N-{4-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4135379.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)
